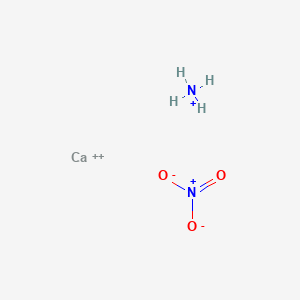

Azanium;calcium;nitrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Azanium;calcium;nitrate is also known as Calcium Ammonium Nitrate (CAN). It is a widely used inorganic fertilizer, accounting for 4% of all nitrogen fertilizer used worldwide in 2007 . The term “calcium ammonium nitrate” is applied to multiple different, but closely related formulations . One variety of calcium ammonium nitrate is made by adding powdered limestone to ammonium nitrate . Another, fully water-soluble version, is a mixture of calcium nitrate and ammonium nitrate, which crystallizes as a hydrated double salt .

Synthesis Analysis

Calcium ammonium nitrate is typically produced industrially by reacting nitric acid with limestone . The nitric acid reacts with calcium carbonate (CaCO3) in limestone to produce calcium nitrate along with carbon dioxide and water .Molecular Structure Analysis

The molecular formula of Calcium Ammonium Nitrate is variable . The molecular formula of one of its components, Calcium Nitrate, is Ca(NO3)2 . The molecular formula of Ammonium Calcium Nitrate (1:1:3) is H4CaN4O9 .Chemical Reactions Analysis

Samples of pure ammonium nitrate (AN) and its mixtures with calcium carbonate, potassium hydrogen carbonate and potassium carbonate were investigated with the use of differential thermal analysis with mass spectrometry, powder X-ray diffraction and scanning electron microscopy .Physical And Chemical Properties Analysis

Calcium ammonium nitrate is hygroscopic . Its dissolution in water is endothermic, leading to its use in some instant cold packs . Most calcium ammonium nitrate is used as a fertilizer. Fertilizer grade CAN contains roughly 8% calcium and 21-27% nitrogen . Calcium nitrate is a colorless salt that is highly soluble in water and absorbs moisture from the atmosphere .Mechanism of Action

Calcium plays a vital role in the anatomy, physiology and biochemistry of organisms and of the cell, particularly in signal transduction pathways . More than 500 human proteins are known to bind or transport calcium . Drugs that affect calcium currents – There are three types of calcium channels in neurons, each of which is distinguished by its rate of reactivation and voltage dependency .

Safety and Hazards

Future Directions

Calcium nitrate fertilizer is a water-soluble source of calcium and nitrogen for growing plants . Plants that get the appropriate amount of nitrogen and calcium produce better fruit and are also more resistant to pests and disease . A new approach for industrial nitrate wastewater treatment via partial denitrification coupled with anammox process (PD-A) has been highlighted . This approach has potential economic and environmental benefits, and could be a future perspective in practical application .

Properties

| 15245-12-2 | |

Molecular Formula |

CaH4N2O3 |

Molecular Weight |

120.12 g/mol |

IUPAC Name |

azanium;calcium;nitrate |

InChI |

InChI=1S/Ca.HNO3.H3N/c;2-1(3)4;/h;(H,2,3,4);1H3 |

InChI Key |

VXESZGDGSIZRQV-UHFFFAOYSA-N |

SMILES |

[NH4+].[N+](=O)([O-])[O-].[Ca+2] |

Canonical SMILES |

N.[N+](=O)(O)[O-].[Ca] |

| 15245-12-2 | |

physical_description |

PelletsLargeCrystals |

Pictograms |

Corrosive; Irritant |

Related CAS |

13780-11-5 |

synonyms |

nitric acid, ammonium calcium salt |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate](/img/structure/B97558.png)

![Pyrazino[1,2-a]indole-1,4-dione, 2,3-dihydro-2-methyl-3-methylene-](/img/structure/B97565.png)

![2,3,7-Trimethylpyrazolo[1,5-a]pyridine](/img/structure/B97574.png)